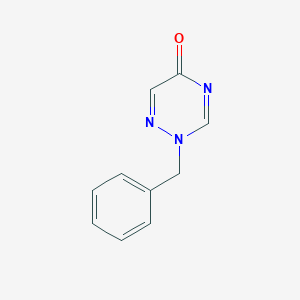

2-Benzyl-1,2,4-triazin-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.2 g/mol |

IUPAC Name |

2-benzyl-1,2,4-triazin-5-one |

InChI |

InChI=1S/C10H9N3O/c14-10-6-12-13(8-11-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

InChI Key |

RTCLNOKEZHYAMQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=NC(=O)C=N2 |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=O)C=N2 |

Origin of Product |

United States |

Pyrazolo 5,1 C Mdpi.combenchchem.comnih.govtriazines:fused Pyrazole Rings Can Be Formed Through the Cyclocondensation of Appropriately Substituted 1,2,4 Triazinones. for Example, Reacting 4 Amino 3 Mercapto 1,2,4 Triazin 5 Ones with Reagents Like Malononitrile Can Yield Pyrazolo 5,1 C Mdpi.combenchchem.comnih.govtriazine Derivatives.rsc.orgthis Reaction Involves the Participation of Both the N 4 Amino Group and the C 3 Mercapto Group in the Ring Formation.

| Starting Triazine Derivative | Key Reagents | Resulting Fused System | Reaction Type | Reference |

| 6-Benzyl-3-mercapto-1,2,4-triazin-5-one | 1. Ethyl 2-chloroacetoacetate 2. Intramolecular cyclization | Thiazolo[3,2-b]-1,2,4-triazinone | S-alkylation followed by Cyclization | nih.govmdpi.comnih.gov |

| Substituted 1,2,4-triazine (B1199460) | 1. Alkyl triflate 2. Base (e.g., DIPEA) 3. Alkyne (e.g., DMAD) | Pyrrolo[2,1-f] mdpi.comnih.govtriazine | 1,3-Dipolar Cycloaddition | nih.govacs.org |

| 4-Amino-3-mercapto-1,2,4-triazin-5-one | Malononitrile (B47326), Pyridine (B92270) | Pyrazolo[5,1-c] mdpi.comnih.govtriazine | Cyclocondensation | rsc.org |

| L-α-amino esters | N-(5-methyl-1H-pyrazol-3-yl) nitrile amine | Pyrazolo[1,2-d] mdpi.comnih.govtriazin-1-one | 1,3-Dipolar Cycloaddition | imist.ma |

Chemical Reactivity and Transformational Chemistry of 2 Benzyl 1,2,4 Triazin 5 One

Reactions Involving the 1,2,4-Triazinone Heterocyclic Ring

The 1,2,4-triazinone system is an electron-deficient heterocycle, which dictates much of its reactivity. This deficiency makes it a substrate for reactions with nucleophiles and a diene component in specific cycloaddition reactions.

The electron-deficient nature of the 1,2,4-triazinone ring generally deactivates it towards electrophilic substitution. Conversely, it is activated for nucleophilic substitution, particularly nucleophilic substitution of hydrogen (SNH).

Research on related 1,2,4-triazin-5(2H)-ones shows they react with nucleophiles like phenols and aromatic amines. researchgate.net These reactions typically occur at the C-6 position, leading to the formation of 1,6-dihydro adducts, which can then be oxidized to the corresponding 6-aryl-1,2,4-triazin-5(2H)-ones. researchgate.net For 2-Benzyl-1,2,4-triazin-5-one, the C-3 and C-6 positions are potential sites for such nucleophilic attacks. The reaction of 1,2,4-triazine (B1199460) N-oxides with nucleophiles like cyanamide (B42294) or arenethiols also results in nucleophilic substitution of hydrogen at the C-5 position, with concomitant loss of the N-oxide function. researchgate.net While this compound itself is not an N-oxide, this reactivity highlights the susceptibility of the triazine core to nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions on the 1,2,4-Triazinone Core This table presents generalized reactions applicable to the 1,2,4-triazinone scaffold.

| Reaction Type | Reagents | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution of Hydrogen (SNH) | Phenols, Aromatic Amines | C-6 | 6-Aryl-1,6-dihydro-1,2,4-triazin-5(2H)-ones | researchgate.net |

| Amination | Various Amines | C-5 or C-6 | Amino-substituted triazinones | rsc.org |

| Thiolation | Arenethiols (on N-oxides) | C-5 | 5-Arylthio-1,2,4-triazines | researchgate.net |

The 1,2,4-triazinone core can undergo both oxidation and reduction, although the specific conditions and products depend heavily on the substituents present.

Reduction: The heterocyclic ring contains multiple reducible sites, including the C=N imine bonds and the C=O carbonyl group. Catalytic hydrogenation is a common method for such transformations. nih.gov For instance, the reduction of related 4,5-dihydro-1,2,4-triazin-6(1H)-ones has been demonstrated. nih.gov Depending on the reagent and conditions, reduction can lead to dihydro- or tetrahydro-triazinone derivatives.

Oxidation: The triazinone ring itself is relatively resistant to oxidation. However, substituents on the ring can be oxidized. For example, related 3-thioxo-1,2,4-triazinone derivatives can be oxidized at the sulfur atom. researchgate.net The oxidation of the triazinone core itself is less common but can occur under specific circumstances, often leading to ring-opening or the formation of N-oxides. acs.org

Table 2: General Oxidation and Reduction Reactions of 1,2,4-Triazinones

| Reaction Type | Typical Reagents | Site of Reaction | Potential Product | Reference |

|---|---|---|---|---|

| Reduction | H2/Catalyst (e.g., Pd/C), NaBH4, LiAlH4 | C=N bonds, C=O group | Dihydro- or Tetrahydro-triazinones | nih.gov |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Ring Nitrogen, Exocyclic groups | N-Oxides, Oxidized side-chains | acs.org |

The 1,2,4-triazinone ring can participate in several reactions that alter the core heterocyclic structure.

Cycloaddition Reactions: As electron-deficient systems, 1,2,4-triazines are excellent dienes in inverse electron demand Diels-Alder (IEDDA) reactions. mdpi.comnih.gov They react with electron-rich dienophiles, such as strained alkynes (e.g., bicyclononynes), to form bicyclic adducts which typically lose N2 to yield substituted pyridine (B92270) or dihydropyridine (B1217469) derivatives. mdpi.comnih.gov The this compound can be expected to undergo similar [4+2] cycloadditions across the C3-N4-C5-C6 framework. Additionally, 1,3-dipolar cycloaddition reactions are a key strategy for the synthesis of the triazinone ring itself, for example, by reacting nitrile imines with α-amino esters. mutah.edu.joimist.ma

Ring-Opening and Rearrangement: The triazinone ring can be opened under certain conditions, such as hydrolysis with strong acids or bases. More complex ring-opening and rearrangement sequences have also been documented. For instance, thermal or chemical activation can lead to ring-opening followed by annulation with another reactant. nih.gov Rearrangements of related heterocyclic systems, such as pyrrolo[1,2-d] mdpi.commutah.edu.jorsc.orgoxadiazines, can produce fused pyrrolo[2,1-f] mutah.edu.jorsc.orgtriazin-4(3H)-ones, demonstrating the accessibility of the triazinone skeleton through molecular reorganization. nih.govbeilstein-journals.org

Table 3: Ring Transformations of 1,2,4-Triazinones

| Reaction Type | Reactant/Condition | General Outcome | Reference |

|---|---|---|---|

| Inverse Electron Demand Diels-Alder (IEDDA) | Electron-rich alkynes/alkenes | Formation of pyridines or dihydropyridines after N2 extrusion | mdpi.comnih.gov |

| Ring-Opening | Strong acid/base, heat | Cleavage of the heterocyclic ring | nih.govacs.org |

| Rearrangement | Intramolecular cyclization of precursors | Formation of fused triazinone systems | nih.govbeilstein-journals.org |

The carbonyl group at the C-5 position exhibits reactivity characteristic of a lactam (a cyclic amide). It can be a site for nucleophilic attack or reduction. Condensation reactions have been reported at the C-5 position of related 4,5-dihydro-1,2,4-triazin-6-ones with aromatic aldehydes, which suggests that the carbon adjacent to the carbonyl can be reactive. acgpubs.org For this compound, the carbonyl group itself is the reactive site.

Key reactions include:

Reduction: The C-5 carbonyl can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride, converting the triazinone to a triazine derivative.

Thionation: Reagents like Lawesson's reagent or phosphorus pentasulfide can convert the C-5 carbonyl group into a thiocarbonyl (C=S), yielding the corresponding 2-Benzyl-1,2,4-triazine-5-thione. rsc.org

Nucleophilic Addition: While less common due to the electronic nature of the ring, strong nucleophiles could potentially add to the carbonyl carbon, leading to ring-opened products after subsequent steps.

Chemical Transformations of the Benzyl (B1604629) Substituent

The benzyl group attached at the N-2 position provides an additional site for chemical modification, primarily on the phenyl ring.

The phenyl ring of the benzyl group is susceptible to standard electrophilic aromatic substitution reactions. wikipedia.org The activating -CH2- group, attached to the electron-withdrawing triazinone ring, directs incoming electrophiles to the ortho and para positions.

Common functional group interconversions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2), primarily at the para-position.

Halogenation: Introduction of halogen atoms (Cl, Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl3.

Benzylic Oxidation: The methylene bridge itself can be oxidized under strong conditions (e.g., KMnO4), though this often leads to cleavage of the benzyl group. imperial.ac.uk

Table 4: Potential Functional Group Interconversions on the Benzyl Substituent

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 2-(4-Nitrobenzyl)-1,2,4-triazin-5-one | wikipedia.org |

| Bromination | Br2, FeBr3 or NBS | 2-(4-Bromobenzyl)-1,2,4-triazin-5-one | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-(4-Acylbenzyl)-1,2,4-triazin-5-one | wikipedia.org |

Modifications at the Benzylic Carbon Atom

The benzylic carbon atom—the CH₂ group connecting the phenyl ring to the triazinone nitrogen—is a key site for chemical modification due to the inherent reactivity of benzylic C-H bonds. These bonds are weaker than typical alkyl C-H bonds, with a bond dissociation energy of approximately 90 kcal/mol, making them susceptible to radical-mediated reactions. masterorganicchemistry.com

Two primary transformations at this position are benzylic bromination and oxidation. masterorganicchemistry.com

Benzylic Bromination : This reaction typically proceeds via a free-radical mechanism. The stability of the resulting benzyl radical, which is resonance-stabilized by the adjacent phenyl ring, facilitates this process. masterorganicchemistry.com Reagents such as N-bromosuccinimide (NBS) with a radical initiator like AIBN or light are commonly used for this purpose. This introduces a bromine atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Benzylic Oxidation : The benzylic position can be oxidized to a carbonyl group. masterorganicchemistry.com Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the benzylic C-H bonds and even adjacent C-C bonds, typically converting the entire benzyl side chain to a carboxylic acid. masterorganicchemistry.com Milder reagents can potentially yield the corresponding aldehyde or ketone. masterorganicchemistry.com This oxidation transforms the nonpolar benzyl group into a polar, functional handle for further derivatization.

Derivatization Strategies for Expanding the Chemical Space of this compound Analogs

The 1,2,4-triazine scaffold is considered a "privileged" structure in medicinal chemistry due to its stability and versatile reactivity, allowing for the synthesis of diverse analogs. researchgate.net Derivatization strategies for this compound focus on modifications at the remaining reactive sites on the triazinone ring and the construction of more complex fused systems.

Substitution Reactions at Nitrogen Atoms within the Triazinone Ring

While the N-2 position is occupied by the benzyl group, the N-4 nitrogen atom of the 1,2,4-triazin-5-one core remains a viable site for substitution, typically through alkylation or acylation reactions. Studies on the closely related 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) demonstrate the feasibility and regioselectivity of such reactions. mdpi.com

The reaction of 6-azauracil (B101635) with benzyl bromide in the presence of potassium carbonate can yield mono- or di-benzylated products depending on the reaction conditions. mdpi.com Evidence suggests that the N-4 position is more nucleophilic, as the dissociation rate of the N-4-H proton is faster than that of the N-2-H proton under basic conditions. mdpi.com By carefully controlling stoichiometry and reaction conditions, selective N-4 benzylation can be achieved. mdpi.com Applying this principle to this compound, the N-4 position can be targeted for the introduction of various alkyl or aryl groups to generate 2,4-disubstituted analogs. For example, increasing the amount of base and alkylating agent, such as benzyl bromide, can drive the reaction to completion, yielding the 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione in high yield. mdpi.com

| Starting Material | Reagents | Product(s) | Yield | Reference |

| 1,2,4-Triazin-3,5(2H,4H)-dione | Benzyl bromide, K₂CO₃, Acetone, 18-crown-6-ether (Method E) | 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione | 70% | mdpi.com |

| 1,2,4-Triazin-3,5(2H,4H)-dione | Benzyl bromide, K₂CO₃, Acetone, 18-crown-6-ether (Method E) | 2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione | 21% | mdpi.com |

| 1,2,4-Triazin-3,5(2H,4H)-dione | Benzyl bromide (2 eq.), K₂CO₃ (2 eq.), Reflux (Method F) | 2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione | 93% | mdpi.com |

Introduction of Substituents at Carbon Atoms of the Triazinone Ring (e.g., C-6)

The carbon atoms of the triazinone ring, particularly C-6, can be functionalized to introduce additional diversity. A common strategy involves a halogenation-substitution sequence. Research on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives illustrates a powerful synthetic route that can be adapted for this compound. nih.govacs.org

The synthesis often starts with a pre-functionalized triazine, such as 6-bromo-1,2,4-triazin-3,5(2H,4H)-dione. nih.govacs.org This intermediate can first be alkylated at the N-2 position with a benzyl halide. Subsequently, the bromine atom at the C-6 position serves as a leaving group and can be displaced by various nucleophiles. nih.govacs.org For instance, treatment with benzyl alcohol in the presence of potassium carbonate replaces the C-6 bromo group with a benzyloxy group. nih.govacs.org The benzyl protecting group can then be removed via catalytic hydrogenation to yield the 6-hydroxy derivative. nih.govacs.org This two-step process allows for the introduction of substituents at both the N-2 and C-6 positions.

| Precursor | Step 1 Reagents (N-2 Alkylation) | Intermediate | Step 2 Reagents (C-6 Substitution) | Final Product | Reference |

| 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione | Benzyl bromide, BSA, Acetonitrile | 2-Benzyl-6-bromo-1,2,4-triazin-3,5(2H,4H)-dione | Benzyl alcohol, K₂CO₃ | 2-Benzyl-6-(benzyloxy)-1,2,4-triazin-3,5(2H,4H)-dione | nih.govacs.org |

| 2-Benzyl-6-(benzyloxy)-1,2,4-triazin-3,5(2H,4H)-dione | - | - | H₂, Pd/C, MeOH | 2-Benzyl-6-hydroxy-1,2,4-triazin-3,5(2H,4H)-dione | nih.govacs.org |

Annelation and Fusion with Other Heterocyclic Systems Involving the Triazinone Core

Annelation, or ring fusion, represents a sophisticated strategy to expand the chemical space by constructing bicyclic and polycyclic systems from the triazinone core. These fused heterocycles often exhibit unique biological activities. Several synthetic approaches are known to construct such systems.

Spectroscopic and Advanced Structural Elucidation of 2 Benzyl 1,2,4 Triazin 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR techniques like gHSQC, gHMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-benzyl-1,2,4-triazin-5-one and its derivatives. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC), allows for unambiguous assignment of all proton and carbon signals and confirmation of the substitution pattern on the 1,2,4-triazine (B1199460) core. mdpi.comrsc.orgcolumbia.edu

In the ¹H NMR spectrum of a 1,2,4-triazinone derivative, the protons of the benzyl (B1604629) group typically appear as a singlet for the methylene (B1212753) protons (CH₂) and a multiplet for the aromatic protons of the phenyl ring. jmchemsci.com For instance, in 4-benzyl-1,2,4-triazin-3,5(2H,4H)-dione, the methylene protons present a signal around δH 5.07 ppm. mdpi.commdpi.com In the case of the 2,4-dibenzyl derivative, two distinct signals for the methylene protons are observed at δH 5.10 (N-2 benzyl) and δH 5.07 (N-4 benzyl), highlighting the sensitivity of NMR to the electronic environment of the substituents. mdpi.commdpi.com The proton on the C6 position of the triazine ring is also characteristic and its chemical shift can be influenced by the substitution pattern. mdpi.com

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbons (C=O) of the triazinone ring typically resonate at low field. For example, in 4-benzyl-1,2,4-triazin-3,5(2H,4H)-dione, the C3 and C5 carbonyl carbons are found at δC 149.35 ppm and 155.86 ppm, respectively. mdpi.commdpi.com The methylene carbon of the benzyl group also gives a characteristic signal, which is sensitive to its position on the triazine ring. In 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione, the methylene carbons for the N-2 and N-4 benzyl groups appear at δC 55.40 ppm and 43.94 ppm, respectively, demonstrating a significant downfield shift for the N-2 substituent. mdpi.commdpi.com

2D-NMR techniques are essential for confirming the regiochemistry of benzylation. mdpi.com The gHMBC experiment, which shows correlations between protons and carbons over two or three bonds, is particularly powerful. For example, a three-bond correlation (³J(H,C)) between the methylene protons of the benzyl group and the C3 and C5 carbons of the triazine ring can definitively establish the point of attachment. mdpi.commdpi.com Similarly, gHSQC experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum. columbia.eduresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzylated 1,2,4-triazin-dione Derivatives in DMSO-d₆

| Position | 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione mdpi.commdpi.com | 2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione mdpi.commdpi.com |

|---|---|---|

| ¹H NMR | ||

| N-CH₂ | 5.07 (s) | 5.10 (s, N2-CH₂), 5.07 (s, N4-CH₂) |

| C6-H | 7.41 (s) | - |

| Phenyl-H | Multiplet | Multiplet |

| ¹³C NMR | ||

| N-CH₂ | 43.94 | 55.40 (N2-CH₂), 43.94 (N4-CH₂) |

| C3 | 149.35 | - |

| C5 | 155.86 | - |

| C6 | - | - |

| Phenyl-C | Multiple signals | Multiple signals |

Note: Data is for illustrative purposes based on closely related derivatives.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (EI-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for gaining structural insights through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.comrsc.orgimist.manih.gov

Electron Ionization Mass Spectrometry (EI-MS) is commonly employed to study the fragmentation pathways of these compounds. libretexts.org The fragmentation of the molecular ion (M⁺˙) can provide valuable structural information. For 5-benzyl-1,3,5-triazin-2-one, a related structure, characteristic fragmentation patterns have been elucidated. arkat-usa.orgresearchgate.net A common fragmentation route involves the loss of the benzyl substituent. The most prominent fragmentation is often the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation (m/z 91) and the corresponding triazinone radical cation, or a benzyl radical and the triazinone cation. arkat-usa.org

Other significant fragmentation pathways for triazinone derivatives can include the loss of small neutral molecules such as CO, N₂, and HCN from the heterocyclic ring, leading to a series of smaller fragment ions. arkat-usa.org The analysis of these fragmentation patterns, often supported by high-resolution data and metastable peak analysis, helps to confirm the structure of the triazine core and the nature of its substituents. arkat-usa.orgymerdigital.com

Table 2: Expected Key Fragment Ions in the EI-MS of this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 201 | [M]⁺˙ | Molecular Ion |

| 110 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table is predictive and based on general fragmentation patterns of similar structures.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound and its derivatives. jmchemsci.commdpi.com The IR spectrum provides valuable information about the presence of carbonyl groups, N-H bonds (if present), and the aromatic benzyl substituent.

The most prominent absorption bands in the IR spectrum of a this compound derivative are typically associated with the carbonyl (C=O) stretching vibrations. These usually appear as strong bands in the region of 1650-1750 cm⁻¹. mdpi.comias.ac.in For derivatives with a proton on a ring nitrogen, a broad absorption band corresponding to the N-H stretching vibration can be observed in the range of 3100-3400 cm⁻¹. ias.ac.in

The presence of the benzyl group is confirmed by several characteristic absorptions. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. jmchemsci.com Aromatic C=C stretching vibrations give rise to a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Table 3: Typical IR Absorption Frequencies for this compound Derivatives

| Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (if present) | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | 2850 - 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1650 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1300 - 1400 | Medium |

Note: These are general ranges and can vary based on the specific substitution pattern and physical state of the sample.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis

For example, the crystal structure of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione revealed that the compound crystallizes in the monoclinic space group P2₁/c. mdpi.com The 1,2,4-triazine ring in this derivative is slightly distorted from planarity. mdpi.com A key conformational feature is the dihedral angle between the mean planes of the benzene (B151609) rings of the N-2 and N-4 benzyl groups, which was found to be 31.90°. mdpi.com

Table 4: Crystallographic Data for Derivatives of Benzyl-1,2,4-triazin-5-one

| Parameter | 2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione mdpi.com | 3-Amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one jst.go.jp |

|---|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₂ | C₁₀H₉BrN₄O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 13.7844(13) | 23.6829(13) |

| b (Å) | 8.5691(8) | 7.5558(4) |

| c (Å) | 13.0527(12) | 24.1777(13) |

| **β (°) ** | 105.961(2) | 90 |

| **Volume (ų) ** | 1482.3(2) | 4326.4(4) |

| Z | 4 | 16 |

Advanced Spectroscopic Techniques for Investigating Tautomeric Equilibria and Dynamic Processes

The 1,2,4-triazin-5-one scaffold can potentially exist in different tautomeric forms, primarily the oxo (amide) and hydroxy (enol) forms. Spectroscopic methods, in conjunction with computational studies, are employed to investigate these tautomeric equilibria. For isomeric phenyl(aryl)-1,2,4-triazin-3- and -5-ones, spectrophotometric studies have been used to determine acidity and basicity constants, which are related to the tautomeric preferences. researchgate.net Theoretical calculations, such as the AM1 method, suggest that the oxo form (specifically the 2H-tautomer) is the most thermodynamically stable tautomer in the gas phase. researchgate.net This is consistent with crystallographic evidence for related triazinones, which generally show the dominance of the keto form in the solid state.

Dynamic processes, such as the interconversion of enantiomers in chiral derivatives, can be studied using dynamic NMR (DNMR) spectroscopy. For certain 1,2-dihydrobenzo[e] mdpi.comjst.go.jptriazine derivatives, which are structurally related, DNMR methods have been used to determine the activation parameters (ΔH‡ and ΔS‡) for enantiomer interconversion. researchgate.net Such studies provide valuable information on the conformational flexibility and energy barriers of the molecule. While specific studies on the tautomerism and dynamic processes of this compound are not extensively reported in the provided literature, the principles and techniques applied to its derivatives and related systems are directly applicable.

Computational Chemistry and Molecular Modeling of 2 Benzyl 1,2,4 Triazin 5 One

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Molecular Orbital Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 2-Benzyl-1,2,4-triazin-5-one. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties.

DFT studies, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the triazinone ring, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms would exhibit positive potential.

Furthermore, quantum chemical calculations can determine various physicochemical parameters that help in understanding the molecule's behavior. researchgate.net These parameters, including dipole moment, polarizability, and various reactivity descriptors, provide a comprehensive electronic and reactivity profile of the compound.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the benzyl (B1604629) group attached to the 1,2,4-triazin-5-one core means that the molecule can adopt multiple conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangement of the atoms and to understand the energy landscape of the molecule.

Computational methods can systematically explore the potential energy surface of this compound by rotating the single bonds, particularly the bond connecting the benzyl group to the triazine ring. This process, often performed using molecular mechanics or quantum chemical methods, maps out the different possible conformations and their corresponding energies. researchgate.net The results can be visualized as a Ramachandran-like plot, showing the low-energy (and thus more populated) conformational states.

Computational Elucidation of Reaction Mechanisms and Transition States in Triazinone Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving the 1,2,4-triazinone scaffold. By modeling the reactants, products, and, most importantly, the transition states, researchers can gain a detailed understanding of the reaction pathways.

For the synthesis or modification of this compound, DFT calculations can be used to map the entire reaction coordinate. This involves locating the transition state structures, which are the highest energy points along the reaction pathway, and calculating their activation energies. For example, in the synthesis of 1,2,4-triazine (B1199460) derivatives, computational studies can elucidate the regioselectivity of cyclization reactions. nih.gov

A study on the [4+2] cycloaddition of α-halogeno hydrazones to imines to form 2,3,4,5-tetrahydro-1,2,4-triazines utilized computational analysis to support the proposed reaction mechanism. rsc.org Similarly, understanding the tautomeric equilibria in 1,2,4-triazin-5-ones, such as the preference for the 5(2H)-one over the 5(4H)-one form, can be explained by the relative energies calculated for each tautomer, highlighting the role of electron-electron repulsion. nih.gov These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

In Silico Structure-Activity Relationship (SAR) Studies for Triazinone Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In silico SAR, or Quantitative Structure-Activity Relationship (QSAR), models use computational methods to correlate structural features with biological effects.

For the 1,2,4-triazinone scaffold, QSAR studies can identify the key molecular properties (descriptors) that are important for a specific biological activity, such as antimicrobial or anticancer effects. nih.govmdpi.com These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A QSAR model for a series of 1,2,4-triazinone derivatives could reveal, for example, that the presence of an electron-withdrawing group at a certain position on the benzyl ring of this compound enhances its activity. Such models are often built using statistical methods like multiple linear regression or machine learning algorithms. dntb.gov.ua These studies guide the rational design of new, more potent analogs by predicting their activity before they are synthesized, saving time and resources. researchgate.netresearchgate.net

Molecular Docking Simulations to Investigate Binding Modes and Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the molecular basis of a drug's action and to screen virtual libraries of compounds for potential new drugs.

For this compound, molecular docking simulations can be performed to investigate its potential binding to various biological targets. The process involves placing the 3D structure of the triazinone into the binding site of a target protein and using a scoring function to estimate the binding affinity. wiley.compensoft.net

Docking studies can reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. bohrium.comclockss.org For example, a docking study of a triazine derivative into a target enzyme might show that the carbonyl group of the triazinone ring forms a crucial hydrogen bond with an amino acid residue in the active site, while the benzyl group fits into a hydrophobic pocket. mdpi.com These insights are critical for understanding the mechanism of action and for designing modifications to the molecule to improve its binding affinity and selectivity. acs.org

Future Directions and Emerging Research Avenues for 2 Benzyl 1,2,4 Triazin 5 One Chemistry

Exploration of Unconventional Synthetic Pathways and Novel Catalytic Systems

The development of efficient and diverse synthetic routes is paramount to expanding the chemical space of 2-Benzyl-1,2,4-triazin-5-one derivatives. While traditional condensation reactions are well-established, future research is pivoting towards more innovative and powerful synthetic strategies.

Unconventional pathways such as multicomponent reactions (MCRs), 1,3-dipolar cycloadditions, and reactions utilizing alternative energy sources are gaining traction. numberanalytics.comimist.ma MCRs, like the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a highly efficient means to assemble complex imidazo[1,2-a]-heterocycles from simple precursors in a single step. numberanalytics.com Similarly, 1,3-dipolar cycloaddition reactions provide a sophisticated method for constructing fused ring systems, such as pyrrolo[2,1-f] numberanalytics.comcam.ac.uksynplechem.comtriazines, from triazinium ylide intermediates. imist.ma

The exploration of novel catalytic systems is another key research area. This includes the use of transition metals, enzymes, and unique promoters to enhance reaction efficiency, selectivity, and sustainability. numberanalytics.com For instance, palladium-catalyzed carbonylative cyclization has been shown to be a viable route for creating fused triazinone systems. Microwave-assisted organic synthesis (MAOS) has also emerged as an eco-friendly approach that can accelerate the synthesis of various triazine derivatives, often with high yields and selectivity. nih.gov

| Synthetic Method | Description | Catalyst/Conditions | Key Advantage |

| Multicomponent Reactions (MCRs) | Single-step synthesis of complex heterocycles from three or more starting materials. numberanalytics.com | Enzymes (e.g., Lipase), Metal Catalysts. numberanalytics.com | High atom economy, reduced waste, and operational simplicity. numberanalytics.com |

| 1,3-Dipolar Cycloadditions | Reaction of a 1,3-dipole (e.g., triazinium ylide) with a dipolarophile to form five-membered rings. imist.ma | Base (e.g., DIPEA), heat. | Access to complex fused heterocyclic scaffolds like pyrrolotriazines. imist.ma |

| Microwave-Assisted Synthesis (MAOS) | Use of microwave irradiation to rapidly heat reactions. nih.gov | Often catalyst-free or uses standard catalysts. | Rapid reaction times, high yields, and enhanced chemical selectivity. nih.gov |

| Palladium-Catalyzed Cyclization | Transition-metal catalyzed formation of new rings onto the triazine core. | Palladium complexes, CO surrogates. | Facile approach to access complex scaffolds like indolo[2,1-a]isoquinolines. |

Development of this compound as a Building Block for Advanced Materials and Functional Molecules

The this compound scaffold is not just a target molecule but a versatile chemical synthon—a building block for creating larger, more complex structures with tailored functions. Its inherent chemical reactivity allows for various modifications, including oxidation, reduction, and substitution, enabling its incorporation into a diverse array of advanced molecules.

A significant area of research is the use of this triazinone core to construct fused heterocyclic systems with potent biological activities. nih.gov For example, it serves as a key intermediate in the synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, which have shown promising antibacterial activity. nih.gov The synthesis typically involves S-alkylation of the triazinone followed by an intramolecular cyclization.

Beyond pharmaceuticals, the electron-deficient nature of the triazine ring makes it an attractive component for materials science. mdpi.com Triazine derivatives are being investigated as electron-transporting materials in organic electronics, such as Organic Light Emitting Diodes (OLEDs), due to their high electron affinity and thermal stability. mdpi.com The benzyl (B1604629) group can be further functionalized to tune the molecule's electronic properties and influence its assembly in the solid state, opening avenues for the creation of novel organic semiconductors and photosensitizers.

| Derived Molecular System | Synthetic Transformation | Potential Application |

| Fused Heterocycles (e.g., Thiazolo[3,2-b]-1,2,4-triazinones) | S-alkylation followed by intramolecular cyclization. nih.gov | Antibacterial agents, anticancer agents. nih.govnih.gov |

| Fused Heterocycles (e.g., Pyrrolo[2,3-d] numberanalytics.comcam.ac.uknih.govtriazines) | Multi-step sequence involving alkylation, reduction, and diazocoupling. nih.gov | Antiviral and anticancer agents. nih.gov |

| Functional Polymers / Organic Materials | Incorporation into polymer backbones via functional handles. | Electron-transport layers in OLEDs, organic solar cells. mdpi.com |

| Bioconjugates | Attachment to biomolecules (e.g., peptides, sugars) via linkers. | Targeted drug delivery, chemical biology probes. |

Integration with Automation and Flow Chemistry Platforms for High-Throughput Synthesis

To accelerate the discovery and optimization of triazinone-based compounds, researchers are increasingly turning to automation and flow chemistry. numberanalytics.com These technologies enable the rapid, safe, and efficient synthesis of large libraries of molecules for screening. numberanalytics.comnih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. numberanalytics.com It allows for precise control over reaction parameters like temperature and time, enhances safety when dealing with hazardous intermediates, and can be readily scaled up. cam.ac.uk The synthesis of complex heterocyclic systems, including pyrrolo[2,1-f] numberanalytics.comcam.ac.uksynplechem.comtriazines, has been successfully adapted to multi-step continuous flow processes. acs.orgmdpi.com This approach significantly reduces reaction times and allows for integrated purification steps. cam.ac.ukmdpi.com

Fully automated synthesis platforms, sometimes using pre-packaged reagent "capsules," further streamline the process. synplechem.comchemrxiv.org These systems can perform multi-step reaction sequences, including the synthesis of N-heterocycles and subsequent modifications, with minimal manual intervention. chemrxiv.org By integrating these platforms, researchers can rapidly explore the structure-activity relationships of this compound derivatives, accelerating the development of new drugs and materials. nih.gov

| Parameter | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |

| Reaction Time | Hours to days. | Minutes to hours. acs.org |

| Safety | Handling of potentially hazardous intermediates in large quantities. | Unstable intermediates are generated and consumed in situ in small volumes. cam.ac.uk |

| Scalability | Often requires significant re-optimization for scale-up. | More straightforward to scale by running the system for longer periods. |

| Process Control | Less precise control over temperature and mixing. | Precise, real-time control over reaction conditions. cam.ac.uk |

| Throughput | Low to moderate; one reaction at a time. | High; enables rapid library synthesis and optimization. numberanalytics.comnih.gov |

Application of Advanced In-Situ Spectroscopic and Analytical Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is crucial for optimizing synthetic pathways. Advanced in-situ spectroscopic techniques, which monitor the reaction as it happens, are invaluable tools for gaining these insights.

While final products are routinely characterized by methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) imist.mamdpi.com, in-situ analysis provides a dynamic picture of the chemical transformation. Techniques such as Ultraviolet-Resonance Raman (UV-RR) spectroscopy can be used to track the concentration of reactants and products in real-time, even at low concentrations. oxinst.com For example, the feasibility of using Raman spectroscopy to monitor reactions involving triazine rings has been demonstrated. researchgate.netd-nb.info

Applying techniques like in-situ NMR or IR spectroscopy to the cyclization reactions that form the 1,2,4-triazinone ring could reveal the rate-determining steps and identify short-lived intermediates. This information is critical for optimizing reaction conditions to maximize yield and minimize byproducts. Furthermore, real-time monitoring is a key component of automated and flow chemistry systems, providing feedback for process control and ensuring consistent product quality. cam.ac.uk

Synergistic Approaches Combining Synthetic Methodologies with Advanced Computational Design

The integration of computational chemistry with experimental synthesis represents a powerful, synergistic approach to modern drug discovery and materials science. By using computational tools, researchers can design novel molecules, predict their properties, and rationalize experimental outcomes, thereby saving significant time and resources.

Density Functional Theory (DFT) calculations are increasingly used to investigate the electronic structures and properties of triazinone derivatives. acs.orgmst.edu These calculations can predict molecular geometries, reaction energies, and spectroscopic properties, offering insights that guide synthetic efforts. acs.orgresearchgate.net For instance, DFT has been employed to clarify the reactivity of triazinone compounds and rationalize their metabolic pathways in biological systems. acs.org

Molecular docking studies are another critical computational tool, used to predict how a molecule like a this compound derivative might bind to a biological target, such as an enzyme or receptor. nih.govdntb.gov.ua This allows for the rational design of new compounds with potentially enhanced activity. nih.govdntb.gov.ua This "in silico" screening helps prioritize which molecules to synthesize, focusing experimental efforts on the most promising candidates. nih.gov The combination of designing a molecule on a computer, synthesizing it efficiently using novel methods, and then feeding the experimental results back to refine the computational models creates a powerful cycle of innovation.

| Computational Tool | Application in Triazinone Chemistry | Example |

| Density Functional Theory (DFT) | Predict molecular structure, reactivity, and spectroscopic properties. Analyze reaction mechanisms. acs.orgmst.edu | Calculating the relative stability of different tautomers or the energy barriers for a cyclization reaction. mst.edu |

| Molecular Docking | Predict the binding mode and affinity of a molecule to a biological target (e.g., an enzyme). nih.govdntb.gov.ua | Docking triazinone derivatives into the active site of topoisomerase II to predict anticancer activity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop statistical models that correlate chemical structure with biological activity. dntb.gov.ua | Creating a model to predict the tubulin inhibition activity of new triazinone derivatives based on their physicochemical properties. dntb.gov.ua |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of a molecule and its interaction with its environment over time. | Simulating the stability of a triazinone inhibitor within the binding pocket of an enzyme. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.